TP0628103

MMP-7 Enzyme Inhibition Cancer Research

TP0628103 delivers sub-nanomolar MMP-7 inhibition (IC50 0.17nM) with reduced OATP-mediated hepatic clearance via IP shift strategy, enabling sustained in vivo target coverage. Avoid off-target effects of broad-spectrum agents like Marimastat. Co-crystal structure (PDB:8K4Z) supports rational design. For validated MMP-7 pathway research.

Molecular Formula C51H67ClF3N11O11S
Molecular Weight 1134.7 g/mol
Cat. No. B12369998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP0628103
Molecular FormulaC51H67ClF3N11O11S
Molecular Weight1134.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC(CCCCN)C(=O)N3CCC(C3)N)NC(=O)C(CC4=CC=NC=C4)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C5=CC(=C(C=C5)Cl)C(F)(F)F
InChIInChI=1S/C51H67ClF3N11O11S/c1-50(2,3)43(46(71)60-34-9-7-32(8-10-34)47(72)65-23-17-31(18-24-65)44(69)62-38(6-4-5-20-56)48(73)66-25-19-33(57)29-66)63-45(70)40(26-30-15-21-58-22-16-30)61-42(68)28-59-41(67)14-13-39(49(74)75)64-78(76,77)35-11-12-37(52)36(27-35)51(53,54)55/h7-12,15-16,21-22,27,31,33,38-40,43,64H,4-6,13-14,17-20,23-26,28-29,56-57H2,1-3H3,(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H,63,70)(H,74,75)/t33-,38+,39-,40-,43+/m0/s1
InChIKeyYQYRZEZDMHAWCC-AQCFQUHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP0628103: A Next-Generation Selective MMP-7 Inhibitor for Research and Therapeutic Development


TP0628103 (Compound 18) is a rationally designed, highly potent and selective inhibitor of matrix metalloproteinase-7 (MMP-7, matrilysin), a zinc-dependent endopeptidase critically implicated in cancer progression and fibrotic diseases [1]. Developed by Taisho Pharmaceutical Co., Ltd., its discovery was driven by an innovative 'isoelectric point (IP) shift strategy' to overcome the high systemic clearance (CLtot) that plagued earlier lead compounds due to hepatic uptake via organic anion transporting polypeptides (OATP1B1/1B3) [1]. This compound represents a distinct advancement in MMP-7 inhibition, combining sub-nanomolar potency with a markedly improved pharmacokinetic profile [1].

Why Broad-Spectrum MMP Inhibitors Cannot Substitute for TP0628103 in Targeted Studies


Substituting TP0628103 with broad-spectrum MMP inhibitors like Marimastat or Batimastat introduces significant scientific and translational risk due to their lack of target selectivity and divergent pharmacokinetic properties. Broad-spectrum agents inhibit multiple MMP family members, leading to confounding off-target effects, dose-limiting musculoskeletal toxicity, and poor predictive validity in vivo [1]. Furthermore, earlier generation selective MMP-7 inhibitors and leads failed to progress due to extremely high systemic clearance mediated by OATP1B1/1B3 transporters, resulting in unfavorable pharmacokinetic profiles [2]. These fundamental limitations highlight that generic substitution cannot replicate the specific, differentiated profile of TP0628103, which is defined by its high MMP-7 selectivity and a rationally designed PK improvement [2].

Quantitative Evidence Guide for the Selection of TP0628103 Over Analogs


Unmatched MMP-7 Potency: Sub-Nanomolar IC50 Significantly Exceeds Other MMP-7 Inhibitors

TP0628103 demonstrates exceptionally high potency against human MMP-7 with an IC50 of 0.17 nM, which is markedly lower than other reported MMP-7 inhibitors such as MMP-7-IN-1 (IC50 = 10 nM) and the broad-spectrum inhibitor Marimastat (IC50 = 13-16 nM) [1][2].

MMP-7 Enzyme Inhibition Cancer Research Fibrosis Research

Rational IP Shift Strategy: Achieving Significantly Reduced OATP-Mediated Hepatic Clearance

The discovery program for TP0628103 intentionally addressed the high systemic clearance of its lead compound using an 'IP shift strategy'. The lead compound (Compound 15) exhibited high in vivo clearance (CLtot = 171 mL/min/kg in mice). By adjusting the isoelectric point (IP), TP0628103 (IP 6.3) demonstrated a 61% reduction in in vivo clearance (CLtot = 66 mL/min/kg in mice) compared to the lead compound [1].

Drug Metabolism Pharmacokinetics OATP Transporter Medicinal Chemistry

Validated Target Engagement: Co-crystal Structure Confirms Specific Binding Mode to MMP-7

A high-resolution (1.70 Å) X-ray crystal structure of TP0628103 in complex with human MMP-7 (PDB ID: 8K4Z) has been solved, unequivocally confirming its direct and specific binding to the target enzyme's catalytic zinc ion and S1' pocket [1]. This structural validation is not available for many other MMP-7 tool compounds and provides a definitive molecular basis for its high potency and selectivity [1].

Structural Biology Drug-Target Interaction Crystallography

Minimal Off-Target Profile: Exceptional Selectivity Against a Panel of Related MMPs

TP0628103 was profiled against a panel of 11 MMP family members. At a concentration of 1 µM, it exhibited minimal inhibition (<30%) against MMP-1, -2, -3, -8, -9, -12, -13, -14, and -20, with only moderate inhibition (56%) of MMP-16 [1]. This high degree of selectivity is in stark contrast to broad-spectrum MMP inhibitors like Marimastat, which potently inhibit numerous MMPs (e.g., IC50 of 5 nM for MMP-1, 6 nM for MMP-2, 3 nM for MMP-9) .

Selectivity Profiling Off-Target Activity MMP Family

High-Impact Application Scenarios for TP0628103 in Scientific Research and Development


In Vivo Disease Models of Cancer and Fibrosis Requiring Favorable Pharmacokinetics

TP0628103 is the compound of choice for long-term in vivo studies (e.g., tumor xenograft or bleomycin-induced pulmonary fibrosis models in mice) where achieving sustained target coverage is essential. The 2.6-fold reduction in systemic clearance (CLtot = 66 mL/min/kg) compared to its lead series [1] directly translates to higher and more stable plasma concentrations, improving experimental reproducibility and reducing the required dosing frequency or amount. This PK advantage is a direct result of the 'IP shift strategy' designed to mitigate OATP1B1/1B3-mediated hepatic clearance [1].

High-Confidence Target Validation Studies for MMP-7 Biology

For researchers aiming to definitively validate MMP-7 as a therapeutic target or elucidate its specific role in a signaling pathway, TP0628103 provides the highest level of pharmacological evidence. Its sub-nanomolar potency (IC50 = 0.17 nM) [1] and minimal off-target activity across the MMP family at 1 µM [1] ensure that any observed biological effect can be attributed with high confidence to MMP-7 inhibition, rather than to confounding effects on related proteases (unlike broad-spectrum agents like Marimastat ).

Structure-Guided Drug Discovery and Molecular Modeling Campaigns

The availability of a high-resolution (1.70 Å) co-crystal structure of TP0628103 with human MMP-7 (PDB: 8K4Z) [1] makes it an indispensable tool for structure-guided drug discovery. This atomic-level detail allows for rational design of next-generation inhibitors, accurate in silico screening, and detailed molecular dynamics simulations. For procurement, this means TP0628103 is not just a tool compound, but a validated structural benchmark that can accelerate medicinal chemistry and computational biology projects.

In Vitro and Ex Vivo Assays Requiring High Signal-to-Noise Ratios

In complex biological matrices such as cell culture supernatants, tissue homogenates, or ex vivo organ cultures, the use of a potent and selective inhibitor is paramount. The 0.17 nM IC50 of TP0628103 against MMP-7 [1] allows for complete target engagement at low nanomolar concentrations, minimizing potential cytotoxicity or non-specific effects that can arise from using higher concentrations of less potent inhibitors. This is particularly beneficial in long-term cell-based assays, 3D organoid models, and precision-cut tissue slice experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP0628103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.